molecular formula C15H20O3 B222908 Gamma-CEHC CAS No. 178167-77-6

Gamma-CEHC

Cat. No. B222908
CAS RN: 178167-77-6
M. Wt: 264.32 g/mol
InChI Key: VMJQLPNCUPGMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-CEHC (gamma-tocopherol cyclohexanol) is a natural compound derived from vitamin E. It has gained significant attention in recent years due to its potential applications in scientific research. Gamma-CEHC has been reported to possess antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Metabolic Pathways and Excretion

Gamma-CEHC, a metabolite of gamma-tocopherol, plays a significant role in the metabolic pathways and excretion processes in the human body. Research has shown that the metabolism of gamma-tocopherol to gamma-CEHC, followed by glucuronide conjugation and urinary excretion, is a major pathway for the elimination of gamma-tocopherol in humans (Swanson et al., 1999). Additionally, methods have been developed for the extraction and determination of vitamin E metabolites like gamma-CEHC in human urine, which is crucial for understanding vitamin E metabolism (Lodge et al., 2000).

Anti-Inflammatory Properties

Gamma-CEHC exhibits notable anti-inflammatory effects. Studies have indicated that both gamma-tocopherol and gamma-CEHC, unlike alpha-tocopherol, inhibit cyclooxygenase activity, possessing anti-inflammatory properties (Grammas et al., 2004). This characteristic is significant in the context of various inflammatory conditions and could potentially be harnessed in therapeutic applications.

Natriuretic Activity

The natriuretic activity of gamma-CEHC is another area of interest. Gamma-CEHC has been identified as having natriuretic activity, which could be of physiological importance (Jiang et al., 2001). This property makes it a potential candidate for research in conditions related to fluid balance and hypertension.

Role in Oxidative Stress

Gamma-CEHC's role in modulating oxidative stress is also noteworthy. It has been shown that gamma-tocopherol supplementation, which leads to increased gamma-CEHC levels, can decrease systemic oxidative stress in both normal and asthmatic subjects (Wiser et al., 2008). This suggests potential applications in conditions characterized by oxidative stress, such as chronic inflammation and certain respiratory disorders.

properties

IUPAC Name

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJQLPNCUPGMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276333, DTXSID10939039
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gamma-CEHC

CAS RN

178167-75-4, 178167-77-6
Record name 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178167-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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